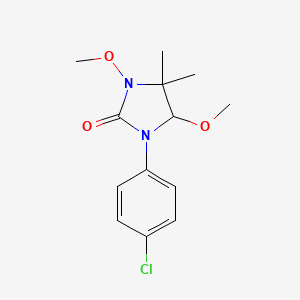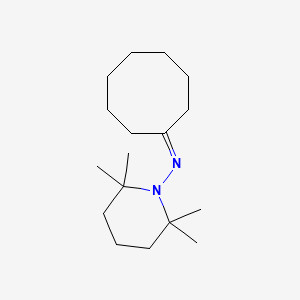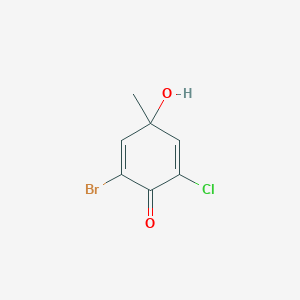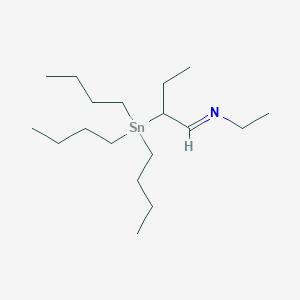
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique imidazolidinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by cyclization with diethanolamine under acidic conditions . Another method includes the condensation of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by hydrogenation over nickel in the presence of toluene or xylene as a solvent .
Industrial Production Methods: Industrial production of this compound typically involves batch processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of catalysts such as nickel and solvents like toluene or xylene is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinones.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and use as a pharmaceutical intermediate.
4-Chlorophenylsulfonylbenzene: Used in the synthesis of dyes and other industrial chemicals.
1-(4-Chlorophenyl)ethylamine: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one stands out due to its unique imidazolidinone structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61532-29-4 |
|---|---|
Molekularformel |
C13H17ClN2O3 |
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2)11(18-3)15(12(17)16(13)19-4)10-7-5-9(14)6-8-10/h5-8,11H,1-4H3 |
InChI-Schlüssel |
WFRORUPWEPLTKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C(=O)N1OC)C2=CC=C(C=C2)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)


![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)

![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)


![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)



